molecular formula C7H14O3 B1355129 2,3-Epoxy-1-(1-ethoxyethoxy)propane CAS No. 4416-85-7

2,3-Epoxy-1-(1-ethoxyethoxy)propane

Cat. No.: B1355129
CAS No.: 4416-85-7
M. Wt: 146.18 g/mol
InChI Key: LKOYNWCKHRXSKP-UHFFFAOYSA-N
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Description

2,3-Epoxy-1-(1-ethoxyethoxy)propane is an organic compound with the molecular formula C7H14O3. It is characterized by the presence of an epoxide ring and an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Epoxy-1-(1-ethoxyethoxy)propane can be synthesized through the epoxidation of allyl ethers. One common method involves the reaction of allyl alcohol with ethyl vinyl ether in the presence of a catalyst to form the corresponding allyl ether. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale epoxidation processes. These processes use continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Epoxy-1-(1-ethoxyethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines

    Catalysts: Acidic or basic catalysts for ring-opening reactions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation

Major Products Formed

    Diols: Formed by the reaction with water

    Ethers: Formed by the reaction with alcohols

    Amino Alcohols: Formed by the reaction with amines

Mechanism of Action

The mechanism of action of 2,3-Epoxy-1-(1-ethoxyethoxy)propane involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the chemical structure of target molecules, thereby altering their properties and functions . The compound can also form complexes with metal ions, which can act as catalysts in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Epoxy-1-(1-ethoxyethoxy)propane is unique due to the presence of both an epoxide ring and an ethoxyethoxy group. This combination imparts distinct reactivity and versatility in chemical synthesis and applications. The compound’s ability to undergo various reactions and form stable complexes with metal ions makes it valuable in multiple fields of research and industry .

Biological Activity

2,3-Epoxy-1-(1-ethoxyethoxy)propane, with the molecular formula C7H14O3C_7H_{14}O_3, is an organic compound characterized by an epoxide ring and an ethoxyethoxy group. This compound is synthesized primarily through the epoxidation of allyl ethers, and it finds applications across various fields including chemistry, biology, and medicine. The unique structure of this compound imparts significant reactivity, particularly due to the strain in the epoxide ring.

Synthesis Methods:

  • Epoxidation Reaction: The synthesis typically involves reacting allyl alcohol with ethyl vinyl ether in the presence of a catalyst, followed by epoxidation using m-chloroperbenzoic acid (m-CPBA) .
  • Industrial Production: In industrial settings, continuous flow reactors are utilized for large-scale production, emphasizing environmentally friendly oxidizing agents to minimize ecological impact .

Chemical Reactions:

  • Ring-Opening Reactions: The epoxide can react with nucleophiles like water or alcohols to form diols and ethers.
  • Polymerization: It can undergo cationic polymerization, leading to the formation of polymers with epoxide functional groups.
  • Complex Formation: The compound forms stable complexes with metal ions, which are useful in catalysis .

Biological Activity

The biological activity of this compound is significant due to its potential interactions with various biological targets.

Mechanism of Action:
The highly reactive epoxide ring allows for modifications of biomolecules through nucleophilic attack, which can alter their properties and functions. This reactivity can be leveraged in drug delivery systems and the development of bioactive compounds .

Case Studies:

  • Enzyme Inhibition Studies: Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that epoxides can interact with cytochrome P450 enzymes, influencing drug metabolism .
  • Modification of Biomolecules: In experimental settings, this compound has been used to modify proteins and nucleic acids, enabling investigations into enzyme-catalyzed reactions and cellular processes .

Applications in Research

Chemistry:

  • Serves as a building block in organic synthesis and polymer chemistry.

Biology:

  • Employed for studying enzyme-catalyzed reactions and biomolecule modifications.

Medicine:

  • Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds .

Industry:

  • Utilized in producing specialty chemicals, coatings, and adhesives .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsReactivity LevelApplications
1-(1-Ethoxyethoxy)propaneLacks epoxide ringLowLess versatile
2,3-Epoxy-1-propanolContains hydroxyl groupModerateDifferent reactivity

The uniqueness of this compound lies in its combination of an epoxide ring and an ethoxyethoxy group. This structure enhances its reactivity compared to similar compounds lacking the epoxide functionality .

Properties

IUPAC Name

2-(1-ethoxyethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-8-6(2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOYNWCKHRXSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

152950-85-1
Record name Oxirane, 2-[(1-ethoxyethoxy)methyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152950-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80518057
Record name 2-[(1-Ethoxyethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4416-85-7
Record name 2-[(1-Ethoxyethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4416-85-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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